

An In-depth Technical Guide to $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzotrichloride

Cat. No.: B1594098

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene (CAS No. 84473-83-6), also known as **2-Chloro-6-fluorobenzotrichloride**. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this document focuses on compiling and presenting the existing fundamental chemical properties, safety information, and data on structurally related compounds to offer a foundational understanding for researchers. This guide aims to be a resource for those interested in the potential synthesis, characterization, and evaluation of this compound.

Chemical Identity and Properties

This section summarizes the known physicochemical properties of $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene.

Property	Value	Source
Chemical Name	$\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene	-
Synonym	2-Chloro-6-fluorobenzotrichloride	[1]
CAS Number	84473-83-6	[1]
Molecular Formula	C ₇ H ₃ Cl ₄ F	[2]
Molecular Weight	247.91 g/mol	[2]
Physical Form	Solid, low-melting solid, or liquid	
Purity	≥97% (as offered by some suppliers)	[2]
InChI Key	PNAGDDZKFJHOOK-UHFFFAOYSA-N	[2]
Storage Temperature	Room temperature, sealed in a dry environment	

Synthesis

A detailed, experimentally validated synthesis protocol for $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene is not readily available in the reviewed literature. However, based on general organic chemistry principles and synthesis routes for analogous compounds, a potential synthetic pathway can be proposed.

A plausible method involves the free-radical chlorination of 2-chloro-6-fluorotoluene. This reaction would likely proceed under UV irradiation or in the presence of a radical initiator. The progressive chlorination of the methyl group would lead to the formation of the trichloromethyl moiety.

A patent for the preparation of the related compound, 2-chloro-6-fluorobenzaldehyde, describes the chlorination of 2-chloro-6-fluorotoluene under illumination to yield a mixture of chlorinated

products, including 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and **2-chloro-6-fluorobenzotrichloride**.^[3] This suggests that the target compound is an intermediate in this process.

Logical Flow of a Potential Synthesis:



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Caption: Proposed synthesis pathway for $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene.

Spectral and Analytical Characterization

Specific spectral data (NMR, IR, Mass Spectrometry) for $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene are not available in the public domain. Characterization would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to be simple, showing signals only in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns would be influenced by the chlorine and fluorine substituents.
- ^{13}C NMR: The spectrum would show seven distinct signals: one for the trichloromethyl carbon and six for the aromatic carbons. The chemical shift of the $-\text{CCl}_3$ group would be a key identifier.
- ^{19}F NMR: A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

- C-Cl stretching vibrations.

- C-F stretching vibrations.
- Aromatic C-H stretching and bending vibrations.
- Aromatic C=C ring stretching vibrations.

A reference in a forensic library indicates the existence of an ATR-FTIR spectrum for this compound, though the actual spectrum is not provided.^[4]

Mass Spectrometry (MS)

Mass spectrometry would be crucial for confirming the molecular weight and isotopic pattern. The fragmentation pattern would likely involve the loss of chlorine atoms from the trichloromethyl group and fragmentation of the aromatic ring. The presence of multiple chlorine atoms would result in a characteristic isotopic cluster for the molecular ion and fragment ions.

Biological Activity and Toxicology

There is no available information on the biological activity or mechanism of action of $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene.

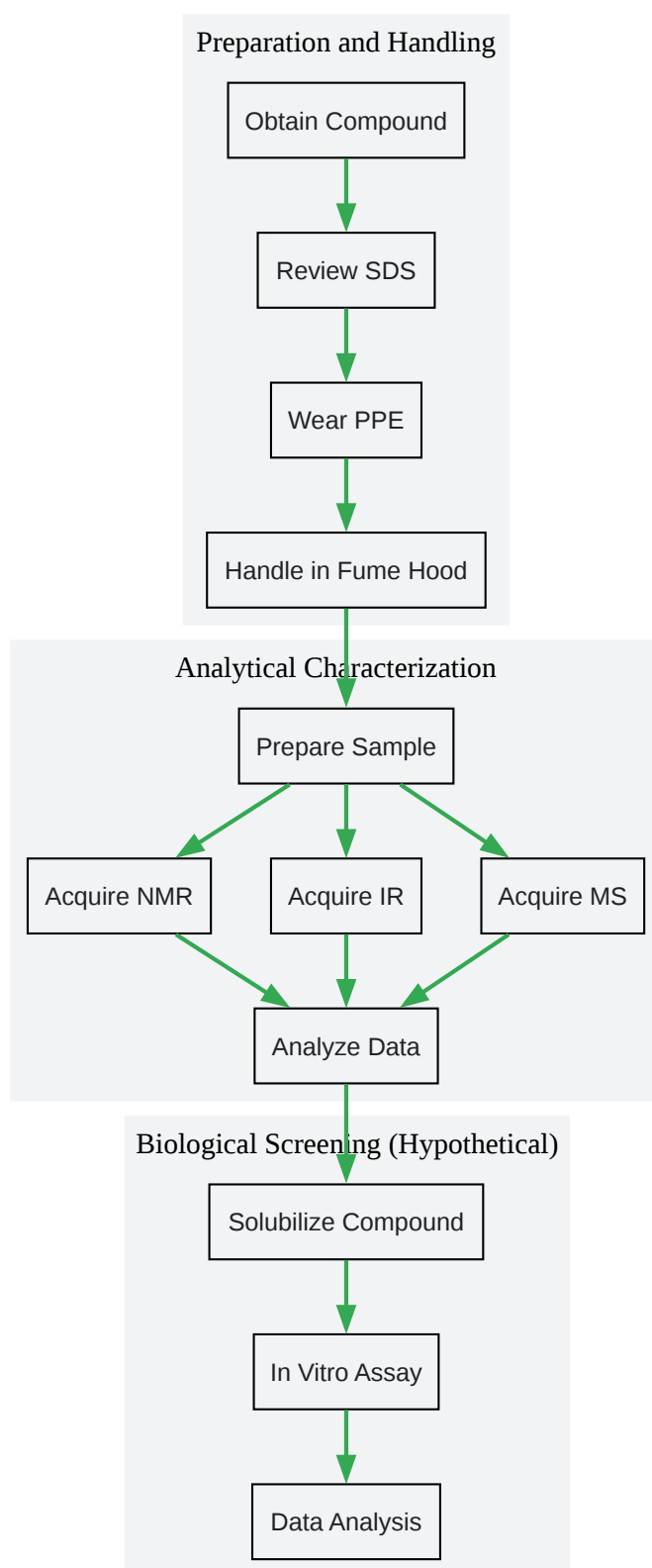
Safety and Handling

Safety data sheets for this compound provide the following hazard information:

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Experimental Workflow for Handling and Preliminary Assessment:



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Caption: A logical workflow for the safe handling and initial characterization of $\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene.

Conclusion and Future Directions

$\alpha,\alpha,\alpha,2$ -Tetrachloro-6-fluorotoluene is a halogenated aromatic compound with limited available scientific data. This guide has compiled the known information regarding its chemical identity and safety precautions. The proposed synthetic route and expected analytical characterization provide a starting point for researchers interested in this molecule. Future research should focus on the development of a reliable synthetic protocol, followed by comprehensive spectroscopic and analytical characterization to confirm its structure. Subsequently, investigations into its physicochemical properties, reactivity, and potential biological activities could be pursued to determine its utility in drug discovery or materials science. Given the presence of multiple reactive sites, this compound could serve as a versatile building block in organic synthesis.

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References

- 1. 2-CHLORO-6-FLUOROBENZOTRICHLORIDE | 84473-83-6 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
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